Regioselective Nitration for Tetra-Orthogonal Scaffold Elaboration
The unique substitution pattern of the target compound is essential for achieving a defined and predictable regio-chemistry in further functionalization. In a study comparing three regioisomers of bromo-fluorobenzaldehyde, nitration with H₂SO₄/HNO₃ at 0°C proceeded with complete regioselectivity, placing the nitro group at the remaining open position (C5) to create a fully substituted, tetra-orthogonal aromatic core [1]. This precise control is not possible with non-equivalent regioisomers, making this specific compound the required starting point for accessing this valuable scaffold class.
| Evidence Dimension | Regioselectivity of nitration |
|---|---|
| Target Compound Data | Nitration occurs exclusively at the C5 position to yield a single tetra-substituted product |
| Comparator Or Baseline | Other regioisomers of bromo-fluorobenzaldehyde (e.g., 3-bromo-4-fluorobenzaldehyde, 3-bromo-2-fluorobenzaldehyde) |
| Quantified Difference | The target compound's pattern is uniquely suited to yield a tetra-orthogonally substituted scaffold; other regioisomers yield different substitution patterns and thus different, non-equivalent chemical space. |
| Conditions | Nitration with H₂SO₄/HNO₃ at 0°C [1] |
Why This Matters
This data confirms the compound's value as a key intermediate for constructing complex, functional group-dense molecules where precise substitution is paramount.
- [1] Close AJ, Jones RN, Ocasio CA, Kemmitt P, Roe SM, Spencer J. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Org Biomol Chem. 2016;14(35):8246-8252. View Source
